![molecular formula C26H24N2O5S B2983963 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide CAS No. 1351826-84-0](/img/structure/B2983963.png)
4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- Key Functional Groups :
- Hydroxy group (-OH)
- Carbonyl group (C=O)
- Sulfonamide group (–SO₂NH)
This compound features a pyrrole ring, which is known for its biological significance, particularly in drug design.
Anticancer Properties
Recent studies have indicated that This compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 26 | Induction of apoptosis and cell cycle arrest |
MCF7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
HCT116 (Colon) | 0.39 | DNA binding interactions leading to apoptosis |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Kinase Inhibition : It selectively inhibits certain kinases, such as Aurora-A, which are crucial for cell division and proliferation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- DNA Interaction : Studies indicate that the compound can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy on A549 Cells
In a study conducted by Wei et al., the compound demonstrated an IC₅₀ value of 26 µM against A549 lung cancer cells. The study highlighted that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins .
Study 2: MCF7 Cell Line Assessment
Zheng et al. reported that the compound exhibited an IC₅₀ of 0.46 µM against MCF7 breast cancer cells, with significant inhibition of Aurora-A kinase activity observed. This inhibition was correlated with reduced cell viability and increased apoptosis markers .
Study 3: HCT116 Colon Cancer Cells
Research by Li et al. revealed that the compound had an IC₅₀ of 0.39 µM on HCT116 colon cancer cells, showcasing its potential as a therapeutic agent through DNA binding interactions that hindered cellular replication .
Propriétés
IUPAC Name |
4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-16(2)17-8-10-18(11-9-17)22-24(34(32,33)21-6-4-3-5-7-21)23(29)26(31)28(22)20-14-12-19(13-15-20)25(27)30/h3-16,22,29H,1-2H3,(H2,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWAZOZPZCDQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C(=O)N)O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.